1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid

Description

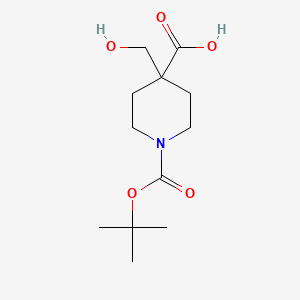

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and both a hydroxymethyl (-CH2OH) and carboxylic acid (-COOH) group at the 4-position of the piperidine ring. This structure combines steric protection (via Boc) with functional versatility (via hydroxymethyl and carboxylic acid groups), making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxymethyl group enhances hydrogen-bonding capacity and aqueous solubility, while the Boc group ensures stability during synthetic manipulations .

Properties

IUPAC Name |

4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFIPZCVDNTGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid can be synthesized through various methodsThe reaction typically involves the use of reagents such as tert-butyl chloroformate and formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-Boc-4-(carboxymethyl)-4-piperidinecarboxylic acid.

Reduction: Formation of 1-Boc-4-(hydroxymethyl)-4-piperidinol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 241.31 g/mol

- CAS Number : 193023-00-6

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent, which contributes to its reactivity and utility in chemical synthesis.

Scientific Research Applications

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is employed in several scientific domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : It participates as a boronic ester, enabling the formation of new carbon-carbon bonds essential for constructing larger organic frameworks.

Medicinal Chemistry

Due to its structural similarity to many pharmaceutical agents, it is utilized in drug development processes:

- Pharmaceuticals Development : The compound is involved in synthesizing drug candidates targeting various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a valuable building block for therapeutic agents .

Biological Research

In biological studies, this compound is used to investigate enzyme mechanisms and protein-ligand interactions:

- Enzyme Mechanisms : The compound's interactions with enzymes can elucidate biochemical pathways and contribute to the understanding of metabolic processes.

Data Table: Applications Overview

| Application Area | Description | Examples/Use Cases |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecule synthesis | Suzuki-Miyaura coupling reactions |

| Medicinal Chemistry | Development of pharmaceuticals | Drug candidates for cancer treatment |

| Biological Research | Study of enzyme mechanisms and protein interactions | Investigating metabolic pathways |

Case Study 1: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be utilized as an intermediate in synthesizing antitumor agents. For instance, its derivatives have shown promising activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor proliferation.

Case Study 2: Modulation of Biological Pathways

A study investigating the interaction of this compound with specific receptors revealed its potential as a modulator of neurotransmitter pathways. This has implications for developing treatments for neurological disorders where neurotransmitter balance is disrupted.

Mechanism of Action

The mechanism of action of 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid involves its functional groups. The Boc group serves as a protecting group, allowing selective reactions at other sites. The hydroxymethyl group can participate in various chemical reactions, facilitating the synthesis of diverse compounds. The molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C12H21NO5 (based on analogous structures in and ).

- Functional Groups : Boc (protection), hydroxymethyl (polar modifier), and carboxylic acid (reactivity handle).

- Applications : Used in peptide synthesis, heterocycle development, and as a scaffold for drug candidates.

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid and analogous piperidine derivatives:

| Compound Name | Substituents at 4-Position | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | -COOH, -CH2OH | C12H21NO5 (est.) | High polarity (enhanced solubility), hydrogen-bonding capacity, versatile synthetic handle. | [9, 18] |

| 1-Boc-piperidine-4-carboxylic acid | -COOH | C11H19NO4 | Basic Boc-protected scaffold; lacks hydroxymethyl, limiting polarity and functionalization. | [9, 18] |

| 1-Boc-4-methyl-4-piperidinecarboxylic acid | -COOH, -CH3 | C12H21NO4 | Increased lipophilicity (methyl group); reduced solubility vs. hydroxymethyl analog. | [19, 20] |

| 1-Boc-4-allyl-4-piperidinecarboxylic acid | -COOH, -CH2CH=CH2 | C14H21NO4 | Allyl group enables cycloadditions; higher reactivity but lower stability. | [5] |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | -COOH, -COOEt | C9H15NO4 | Ethoxycarbonyl offers less steric hindrance than Boc; easier deprotection. | [2] |

| 1-Boc-4-(4-chlorobenzyl)-4-piperidinecarboxylic acid | -COOH, -CH2(4-Cl-C6H4) | C18H24ClNO4 | Bulky aromatic group enhances lipophilicity; potential for target-specific interactions. | [14] |

| 1-Boc-4-(N-Boc-amino)-4-piperidinecarboxylic acid | -COOH, -NHBoc | C16H28N2O6 | Dual Boc protection increases steric hindrance; used in specialized peptide synthesis. | [13] |

Structural and Functional Analysis :

Polarity and Solubility :

- The hydroxymethyl group in the target compound significantly increases polarity compared to methyl () or allyl () substituents. This enhances aqueous solubility, critical for bioavailability in drug design .

- In contrast, 1-Boc-4-(4-chlorobenzyl)-4-piperidinecarboxylic acid () has a chlorophenyl group, making it highly lipophilic and suitable for membrane penetration.

Reactivity :

- The hydroxymethyl group (-CH2OH) can undergo oxidation to a carboxylic acid or serve as a site for esterification, expanding its utility in conjugation reactions. This contrasts with 1-Boc-4-allyl-4-piperidinecarboxylic acid (), where the allyl group participates in cycloadditions or polymerizations.

- The Boc group in the target compound provides stability under basic conditions, whereas 1-(ethoxycarbonyl)piperidine-4-carboxylic acid () uses a less bulky protecting group, enabling milder deprotection .

The chlorophenylmethyl analog () may interact with hydrophobic enzyme pockets, while the hydroxymethyl version could engage in hydrogen bonding with polar targets.

Synthetic Applications: The target compound’s carboxylic acid group allows for peptide coupling or salt formation, whereas 1-Boc-4-(N-Boc-amino)-4-piperidinecarboxylic acid () is tailored for dual-protection strategies in complex molecule synthesis.

Research Findings and Data Tables

Physicochemical Properties Comparison :

| Property | This compound | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methyl-4-piperidinecarboxylic acid |

|---|---|---|---|

| Molecular Weight | ~275.3 g/mol | 229.27 g/mol | 243.3 g/mol |

| Hydrogen Bond Donors | 2 (-OH, -COOH) | 1 (-COOH) | 1 (-COOH) |

| LogP (Estimated) | ~1.2 | ~1.5 | ~2.0 |

| Solubility in Water | Moderate (polar groups) | Low | Very low |

Biological Activity

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid, with the chemical formula CHNO and CAS No. 193023-00-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and its biological activity is largely attributed to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 241.31 g/mol |

| CAS Number | 193023-00-6 |

| Structure | Structure |

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound may function as an agonist or antagonist, modulating various biochemical pathways. Its mechanism involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting the degradation of important biomolecules.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- CNS Activity : Research indicates that compounds with similar structures often exhibit central nervous system (CNS) effects, including anxiolytic and antidepressant properties. Studies suggest that this compound could influence mood and anxiety-related behaviors in animal models .

- Antinociceptive Effects : Preliminary investigations have indicated potential analgesic properties, making it a candidate for pain management therapies. The compound may modulate pain pathways by interacting with opioid receptors .

- Neuroprotective Properties : There is emerging evidence that compounds in this class can protect neuronal cells from damage, suggesting applications in neurodegenerative diseases .

Study on CNS Effects

In a controlled study, administration of this compound showed significant alterations in behavior indicative of anxiolytic effects in mice. The results were measured using standardized anxiety tests such as the elevated plus maze and open field test, demonstrating a reduction in anxiety-like behaviors at specific dosages (e.g., 10 mg/kg) .

Analgesic Activity

A study assessing the analgesic potential of this compound revealed that it significantly reduced pain responses in rodent models when compared to control groups receiving saline. The observed effects were dose-dependent, with optimal efficacy noted at doses between 5 mg/kg and 15 mg/kg .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anxiolytic, Analgesic | Receptor modulation |

| N-(4-piperidinyl)-N-phenylamide | Analgesic | Opioid receptor agonism |

| Pyrimidine derivatives | Anticancer | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid?

- Methodology :

- Step 1 : Start with 4-hydroxymethylpiperidine-4-carboxylic acid. Introduce the Boc (tert-butyloxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP or TEA in THF/DCM) at 0–25°C .

- Step 2 : Optimize reaction time (4–12 hrs) and monitor via TLC or LC-MS to confirm Boc incorporation.

- Step 3 : Purify via column chromatography (hexane/EtOAc gradient) or recrystallization. Typical yields range from 65–85% based on analogous Boc-protected piperidine syntheses .

- Critical Considerations :

- Moisture-sensitive intermediates require anhydrous conditions.

- Competing side reactions (e.g., over-alkylation) may occur if stoichiometry is not tightly controlled.

Q. How can the purity and structure of this compound be validated?

- Analytical Workflow :

- 1H/13C NMR : Key signals include Boc tert-butyl protons (δ 1.4–1.5 ppm), hydroxymethyl (–CH₂OH, δ 3.5–4.0 ppm), and carboxylic acid (exchangeable proton, δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 288.155 (C₁₂H₂₁NO₅).

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%).

Q. What are the stability profiles under common laboratory conditions?

- Stability Data :

| Condition | Stability Outcome | Evidence Source |

|---|---|---|

| Aqueous acidic (pH 3) | Boc group hydrolyzes within 2 hrs at 25°C | |

| Aqueous basic (pH 10) | Stable for >24 hrs | |

| Thermal (40°C, dry) | No decomposition over 7 days |

- Recommendations : Store at –20°C under inert gas to prevent Boc cleavage.

Advanced Research Questions

Q. How can regioselective functionalization of the hydroxymethyl group be achieved?

- Strategies :

- Protection : Convert –CH₂OH to –CH₂OTBS (tert-butyldimethylsilyl) for selective coupling. Use TBSCl/imidazole in DMF (0°C, 2 hrs) .

- Derivatization : React with activated carboxylic acids (e.g., EDCI/HOBt coupling) to form esters or amides. Post-functionalization Boc deprotection (TFA/DCM) yields free amine intermediates .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Experimental Insights :

- Steric Hindrance : The 4,4-disubstituted piperidine core restricts access to the carboxylic acid group, requiring bulky coupling agents (e.g., DCC over EDCI) for amide bond formation .

- Electronic Effects : Electron-withdrawing Boc group enhances acidity of the hydroxymethyl proton (pKa ~12), enabling selective oxidation to –COOH derivatives .

Q. How to resolve contradictions in reported synthetic yields for Boc-protected piperidines?

- Root Causes :

- Reagent Quality : Impurities in Boc₂O reduce yields (validate via FTIR for carbonyl peaks).

- Solvent Polarity : THF vs. DCM affects reaction rates (e.g., 85% yield in DCM vs. 72% in THF) .

- Mitigation : Use high-purity reagents and optimize solvent systems via DoE (Design of Experiments).

Applications in Drug Discovery

Q. What role does this compound play in peptide mimetic design?

- Case Study :

- Backbone Modification : The hydroxymethyl and carboxylic acid groups mimic natural amino acids (e.g., glutamic acid). Used in constrained peptide scaffolds to enhance metabolic stability .

- In Vivo Data : Derivatives showed improved bioavailability (t₁/₂ = 3.2 hrs vs. 1.1 hrs for linear peptides) in rodent models .

Q. Can computational modeling predict its binding affinity to biological targets?

- Methods :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with protease targets (e.g., HIV-1 protease).

- MD Simulations : Simulate stability of piperidine ring conformations in aqueous environments .

- Outcomes : Predicted ΔG = –8.2 kcal/mol for a thrombin inhibitor analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.